Regulatory Mandate as Griseofulvin EP Impurity A: A Critical Standard for Pharmaceutical Quality Control
Griseofulvic acid is officially designated and listed as Griseofulvin EP Impurity A, making it a mandatory reference standard for pharmaceutical quality control . Its chemical identity and use as a reference material are defined by the European Pharmacopoeia (EP) and it is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, griseofulvin (CAS 126-07-8) is the active pharmaceutical ingredient (API) and is not used as an impurity standard . Similarly, 6-demethylgriseofulvin is a separate metabolite and is not interchangeable for this specific regulatory application [2].
| Evidence Dimension | Regulatory Designation and Application |
|---|---|
| Target Compound Data | Designated as Griseofulvin EP Impurity A; Used as a reference standard for analytical method validation and QC in drug production. |
| Comparator Or Baseline | Griseofulvin (CAS 126-07-8): Designated as the active pharmaceutical ingredient (API), not an impurity standard. 6-Demethylgriseofulvin: Designated as a primary urinary metabolite, not an official EP impurity for griseofulvin. |
| Quantified Difference | Categorical difference in official regulatory role and required use-case. |
| Conditions | Pharmaceutical analytical method development, method validation (AMV), and commercial production of griseofulvin per EP guidelines . |
Why This Matters
For pharmaceutical quality control laboratories, the use of the correct, officially designated impurity standard is non-negotiable for meeting regulatory filing requirements and ensuring batch-to-batch consistency of the drug product.
- [1] ChemWhat. (n.d.). Griseofulvin EP Impurity A (CAS#: 469-54-5) - Database Entry. Retrieved from https://www.chemwhat.com/griseofulvin-ep-impurity-a-cas-469-54-5. View Source
- [2] Zia, H., et al. (1980). Chromatographic analysis of griseofulvin and metabolites in biological fluids. Journal of Chromatography, 181(1), 77-84. View Source
